Ergosteryl palmitate

説明

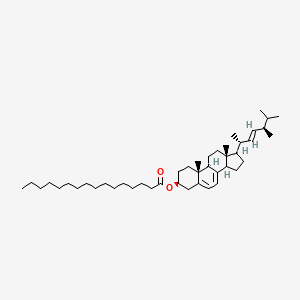

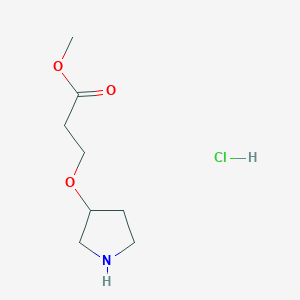

Ergosteryl palmitate is a type of ergosteryl ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . Ergosterol is a mycosterol found in cell membranes of fungi and protozoa, serving many of the same functions that cholesterol serves in animal cells .

Synthesis Analysis

The biosynthesis of ergosterol, the precursor of this compound, has been reported in yeast. The industrial production of ergosterol is achieved by yeast fermentation or extraction from fungal mycelia . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Ergosteryl esters are selectively hydrolyzed to participate in membrane synthesis .Molecular Structure Analysis

This compound has a molecular formula of C44H74O2. Its average mass is 635.057 Da and its monoisotopic mass is 634.568909 Da .Chemical Reactions Analysis

Ergosteryl ester is a sterol ester obtained by formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of any carboxylic acid .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3. Its boiling point is 667.2±54.0 °C at 760 mmHg .科学的研究の応用

Antimycobacterial Properties

Ergosteryl palmitate, along with other compounds isolated from the fungus Chaetomium globosum, exhibited activity towards Mycobacterium tuberculosis. This finding highlights its potential application in antimycobacterial therapies (Kanokmedhakul et al., 2002).

Cytotoxic and Antimalarial Activity

This compound, isolated from the fungus Chaetomium longirostre, displayed cytotoxicity against cancer cell lines and antimalarial activity against Plasmodium falciparum. This finding suggests its potential use in cancer and malaria treatment (Panthama et al., 2011).

Liquid Crystalline Properties

The study of ergosteryl fatty acid esters, including this compound, revealed their liquid crystalline properties. These properties could be significant in the development of liquid crystal technologies (Knapp & Nicholas, 1970).

Role in Yeast Sterol Metabolism

In the yeast Saccharomyces cerevisiae, ergosteryl esters, including this compound, play a role in the sterol metabolism throughout the yeast's culture cycle. Understanding this role could have implications in biotechnological applications involving yeast (Fenner & Parks, 1989).

Ergosterol Analysis in Mushrooms

A study on button mushrooms (Agaricus bisporus) utilized ergosteryl esters, including this compound, to develop a method for determining free and esterified sterols. This method is important for nutritional analysis and quality control in food science (Hammann & Vetter, 2016).

作用機序

将来の方向性

特性

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWINNMESMCGK-NXCSPJMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315331 | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3992-98-1 | |

| Record name | Ergosteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

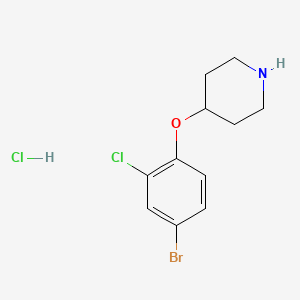

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)

![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)

![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)